Cas no 1048983-17-0 (4-2-(methylsulfanyl)phenyl-1H-imidazole)

4-2-(Methylsulfanyl)phenyl-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a 2-(methylsulfanyl)phenyl group at the 4-position. This structure imparts versatility in synthetic and medicinal chemistry applications, particularly as a building block for pharmaceuticals and agrochemicals. The methylsulfanyl moiety enhances electron density, influencing reactivity and binding interactions in target molecules. Its stable imidazole framework allows for further functionalization, making it valuable in the development of biologically active compounds. The product is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Suitable for use in organic synthesis, it serves as a key intermediate in the preparation of more complex molecular architectures.
4-2-(methylsulfanyl)phenyl-1H-imidazole structure
1048983-17-0 structure
商品名:4-2-(methylsulfanyl)phenyl-1H-imidazole
CAS番号:1048983-17-0
MF:C10H10N2S
メガワット:190.264800548553
CID:6492552
PubChem ID:24971330

4-2-(methylsulfanyl)phenyl-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 4-2-(methylsulfanyl)phenyl-1H-imidazole
    • 1H-Imidazole, 5-[2-(methylthio)phenyl]-
    • インチ: 1S/C10H10N2S/c1-13-10-5-3-2-4-8(10)9-6-11-7-12-9/h2-7H,1H3,(H,11,12)
    • InChIKey: RRURLMAVQLDCAA-UHFFFAOYSA-N
    • ほほえんだ: C1NC(C2=CC=CC=C2SC)=CN=1

じっけんとくせい

  • 密度みつど: 1.24±0.1 g/cm3(Predicted)
  • ゆうかいてん: 123-125 °C
  • ふってん: 425.6±28.0 °C(Predicted)
  • 酸性度係数(pKa): 12.91±0.10(Predicted)

4-2-(methylsulfanyl)phenyl-1H-imidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1845240-1.0g
4-[2-(methylsulfanyl)phenyl]-1H-imidazole
1048983-17-0
1g
$1299.0 2023-06-01
Enamine
EN300-1845240-0.05g
4-[2-(methylsulfanyl)phenyl]-1H-imidazole
1048983-17-0
0.05g
$1091.0 2023-09-19
Enamine
EN300-1845240-10g
4-[2-(methylsulfanyl)phenyl]-1H-imidazole
1048983-17-0
10g
$5590.0 2023-09-19
Enamine
EN300-1845240-0.25g
4-[2-(methylsulfanyl)phenyl]-1H-imidazole
1048983-17-0
0.25g
$1196.0 2023-09-19
Enamine
EN300-1845240-2.5g
4-[2-(methylsulfanyl)phenyl]-1H-imidazole
1048983-17-0
2.5g
$2548.0 2023-09-19
Enamine
EN300-1845240-5.0g
4-[2-(methylsulfanyl)phenyl]-1H-imidazole
1048983-17-0
5g
$3770.0 2023-06-01
Enamine
EN300-1845240-0.1g
4-[2-(methylsulfanyl)phenyl]-1H-imidazole
1048983-17-0
0.1g
$1144.0 2023-09-19
Enamine
EN300-1845240-10.0g
4-[2-(methylsulfanyl)phenyl]-1H-imidazole
1048983-17-0
10g
$5590.0 2023-06-01
Enamine
EN300-1845240-5g
4-[2-(methylsulfanyl)phenyl]-1H-imidazole
1048983-17-0
5g
$3770.0 2023-09-19
Enamine
EN300-1845240-0.5g
4-[2-(methylsulfanyl)phenyl]-1H-imidazole
1048983-17-0
0.5g
$1247.0 2023-09-19

4-2-(methylsulfanyl)phenyl-1H-imidazole 関連文献

4-2-(methylsulfanyl)phenyl-1H-imidazoleに関する追加情報

Introduction to 4-2-(methylsulfanyl)phenyl-1H-imidazole (CAS No. 1048983-17-0)

4-2-(methylsulfanyl)phenyl-1H-imidazole, identified by its Chemical Abstracts Service (CAS) number 1048983-17-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazole family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and therapeutic potential. The structural motif of 4-2-(methylsulfanyl)phenyl-1H-imidazole combines a phenyl ring substituted with a methylsulfanyl group at the 2-position with an imidazole ring at the 1-position, creating a unique scaffold that may contribute to its distinctive chemical and biological properties.

The imidazole core of this compound is particularly noteworthy, as imidazoles are known to exhibit a broad spectrum of biological functions. They are integral components of several natural products and pharmaceutical agents, including antifungals, antivirals, and anticancer drugs. The presence of the methylsulfanyl group at the para position of the phenyl ring introduces additional functional diversity, potentially influencing both the electronic properties and the interactions with biological targets. This combination of structural features makes 4-2-(methylsulfanyl)phenyl-1H-imidazole a promising candidate for further investigation in drug discovery and development.

In recent years, there has been growing interest in developing novel imidazole derivatives as therapeutic agents. The flexibility and tunability of the imidazole scaffold allow for the design of molecules with specific pharmacological profiles. For instance, studies have shown that imidazole derivatives can modulate enzyme activity, receptor binding, and cellular signaling pathways, making them valuable tools in both academic research and industrial drug development. The 4-2-(methylsulfanyl)phenyl-1H-imidazole structure represents an innovative approach to expanding the chemical space of imidazole-based compounds, potentially leading to the identification of new lead compounds for treating various diseases.

One of the most compelling aspects of 4-2-(methylsulfanyl)phenyl-1H-imidazole is its potential as a scaffold for structure-based drug design. The unique arrangement of atoms in this compound provides multiple sites for interaction with biological macromolecules, such as proteins and enzymes. This characteristic is particularly important in rational drug design, where the precise positioning of functional groups can enhance binding affinity and selectivity. Computational modeling and experimental techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, can be employed to elucidate the molecular interactions between 4-2-(methylsulfanyl)phenyl-1H-imidazole and its targets.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex heterocyclic compounds like 4-2-(methylsulfanyl)phenyl-1H-imidazole. Modern synthetic strategies often involve transition-metal-catalyzed reactions, cross-coupling techniques, and novel cyclization methods that enhance yield and purity. These improvements have made it feasible to explore more intricate derivatives of imidazoles, thereby broadening their applications in medicinal chemistry. The synthesis of 4-2-(methylsulfanyl)phenyl-1H-imidazole exemplifies how cutting-edge synthetic methodologies can be leveraged to generate novel pharmacological entities.

The biological evaluation of 4-2-(methylsulfanyl)phenyl-1H-imidazole has revealed several intriguing properties that warrant further exploration. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes or receptors relevant to human health conditions. For example, imidazole derivatives have been reported to interfere with metabolic pathways or signal transduction cascades that are dysregulated in diseases such as cancer or inflammation. The methylsulfanyl group, in particular, may play a crucial role in modulating these interactions by influencing electron distribution or steric hindrance around the binding site.

In addition to its potential therapeutic applications, 4-2-(methylsulfanyl)phenyl-1H-imidazole may also serve as a valuable tool in chemical biology research. By studying its interactions with biological systems, researchers can gain insights into fundamental cellular processes and mechanisms. This knowledge can then be translated into more targeted therapeutic strategies or diagnostic tools. The compound's unique structural features make it an attractive candidate for use in high-throughput screening (HTS) campaigns aimed at identifying new bioactive molecules.

The development of 4-2-(methylsulfanyl)phenyl-1H-imidazole also highlights the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. Such cooperation ensures that synthetic efforts are guided by biological relevance and that preclinical testing is conducted efficiently to assess efficacy and safety profiles. As research progresses, it is anticipated that 4-2-(methylsulfanyl)phenyl-1H-imidazole will continue to be refined through iterative design cycles based on experimental data and computational predictions.

Looking ahead, the future prospects for 4-2-(methylsulfanyl)phenyl-1H-imidazole are promising given its structural versatility and potential biological significance. Further studies should focus on optimizing its chemical properties for improved pharmacokinetics and bioavailability while exploring new synthetic routes to expand its library of analogues. Advances in analytical techniques will also facilitate a deeper understanding of its mode of action at both molecular and cellular levels.

In conclusion,4-2-(methylsulfanyl)phenyl-1H-imidazole (CAS No. 1048983-17-0) represents an exciting advancement in pharmaceutical chemistry with significant implications for drug discovery and development. Its unique structural features combined with preliminary evidence of biological activity make it a compelling subject for further investigation by researchers worldwide.

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